Metixene hydrochloride

Descripción general

Descripción

El hidrocloruro de metixeno es un compuesto antimuscarínico terciario con propiedades similares a las de la atropina. Se utiliza principalmente como agente antiparkinsoniano, proporcionando alivio sintomático para el Parkinsonismo y aliviando los síntomas extrapiramidales inducidos por otros fármacos como las fenotiazinas . Además, el hidrocloruro de metixeno tiene propiedades antihistamínicas y antiespasmódicas directas .

Métodos De Preparación

La síntesis del hidrocloruro de metixeno implica varios pasos:

Material de partida: El ácido tiosalicílico se utiliza como materia prima.

Reacción de acoplamiento: El ácido tiosalicílico se acopla con yodobenceno para obtener ácido 2-tiofenilbenzoico.

Deshidratación y ciclación: El ácido 2-tiofenilbenzoico se somete a deshidratación y ciclación para formar 9-tioxantona.

Reducción: El grupo carbonilo en 9-tioxantona se reduce para obtener tioxanteno.

Reacción final: El tioxanteno reacciona con 3-clorometil-1-pipecolina para producir hidrocloruro de metixeno.

Este método de síntesis es ventajoso debido a la disponibilidad de materias primas, bajo costo, tiempo de preparación corto y facilidad de industrialización .

Análisis De Reacciones Químicas

El hidrocloruro de metixeno se somete a diversas reacciones químicas, que incluyen:

Oxidación: El hidrocloruro de metixeno puede oxidarse en condiciones específicas, lo que lleva a la formación de sulfóxidos y sulfófonos.

Reducción: El compuesto puede reducirse a su derivado de tioxanteno correspondiente.

Sustitución: El hidrocloruro de metixeno puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piperidina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfófonos y derivados sustituidos .

Aplicaciones Científicas De Investigación

2.1. Parkinsonism Treatment

Metixene is primarily used for:

- Symptomatic relief from parkinsonism.

- Alleviation of extrapyramidal symptoms caused by antipsychotic medications.

2.2. Oncology Applications

Recent studies have revealed metixene's potential in treating metastatic breast cancer:

- In preclinical models, metixene significantly reduced tumor size and improved survival rates in mice with established breast cancer xenografts .

- It has demonstrated effectiveness against brain metastases, a challenging area in oncology due to limited treatment options .

3.1. Preclinical Studies

- A study conducted using a CNS small-molecule inhibitor library identified metixene as a potent agent against breast cancer brain metastases (BCBM). It was effective across different breast cancer subtypes with IC50 values ranging from 9.7 μM to 31.8 μM .

- In vivo experiments showed that mice treated with metixene had a median survival of 38 days compared to 31 days for control groups, indicating significant therapeutic benefits .

3.2. Pharmacokinetics

Research on the pharmacokinetics of metixene indicated:

- Peak concentrations were observed approximately one hour post-administration.

- Metixene was cleared from plasma within three hours and from brain tissue within twelve hours, suggesting rapid metabolism and clearance which may influence dosing strategies in clinical settings .

Data Tables

Here are summarized findings from relevant studies:

Mecanismo De Acción

El hidrocloruro de metixeno ejerce sus efectos a través del antagonismo competitivo de la acetilcolina en los receptores muscarínicos del cuerpo estriado. Esta acción ayuda a restaurar el equilibrio entre los sistemas colinérgicos excitatorios y dopaminérgicos inhibitorios, que se cree que están alterados en el Parkinsonismo . Además, se ha encontrado que el hidrocloruro de metixeno induce autofagia incompleta y muerte celular en cáncer metastásico y metástasis cerebral a través de la fosforilación de NDRG1 (regulado por corriente descendente de N-Myc 1), lo que lleva a la apoptosis mediada por caspasa .

Comparación Con Compuestos Similares

El hidrocloruro de metixeno es similar a otros agentes antimuscarínicos como la atropina, la escopolamina y la benzotropina. tiene propiedades únicas que lo distinguen de estos compuestos:

Atropina: Si bien tanto el hidrocloruro de metixeno como la atropina son agentes antimuscarínicos, el hidrocloruro de metixeno también tiene propiedades antiespasmódicas directas.

Escopolamina: La escopolamina es otro agente antimuscarínico, pero se utiliza principalmente para el mareo y las náuseas postoperatorias, mientras que el hidrocloruro de metixeno se utiliza para el Parkinsonismo.

Benzotropina: La benzotropina se utiliza para el Parkinsonismo y tiene propiedades antimuscarínicas similares, pero el hidrocloruro de metixeno tiene efectos antihistamínicos adicionales

Actividad Biológica

Metixene hydrochloride, a tertiary antimuscarinic agent, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and clinical implications.

Overview of this compound

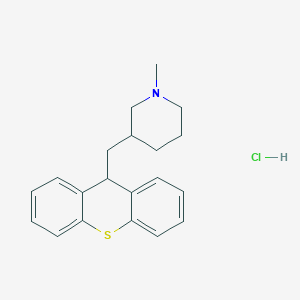

- Chemical Structure : this compound (CAS Number: 7081-40-5) is characterized by the molecular formula and a molecular weight of approximately 363.95 g/mol. Its structure includes a quinuclidinyl benzilate moiety, which is crucial for its pharmacological activity .

- Mechanism of Action : Metixene primarily acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, thereby modulating cholinergic signaling in the central nervous system. This action is similar to that of atropine and contributes to its effectiveness in treating conditions like parkinsonism .

Anticancer Properties

Recent studies have demonstrated that metixene exhibits significant anticancer activity, particularly against metastatic breast cancer. In preclinical models, metixene has been shown to:

- Induce Apoptosis : Metixene activates caspase-mediated apoptosis through incomplete autophagy signaling pathways. Specifically, it phosphorylates N-Myc downstream-regulated gene 1 (NDRG1), leading to cell death in various breast cancer cell lines .

- Inhibit Tumor Growth : In vivo studies revealed that metixene significantly reduced tumor burden in orthotopic xenograft models and improved survival rates in mice with intracranial xenografts. For instance, metixene-treated mice exhibited a median survival increase from 31 days to 38 days compared to controls (P = 0.0197) .

| Study | Cell Line | IC50 (μM) | Survival Increase | Statistical Significance (P-value) |

|---|---|---|---|---|

| Study 1 | BT-474Br | 9.7 - 31.8 | +23% | <0.0001 |

| Study 2 | MDA-MB-231Br | 9.7 - 31.8 | +52% | 0.037 |

The biological activity of metixene extends beyond its anticholinergic effects:

- Autophagy Induction : Research indicates that metixene induces incomplete autophagy, which is linked to its ability to promote cancer cell death without fully activating autophagic processes . This mechanism was confirmed through reverse-phase protein array (RPPA) analysis showing significant changes in autophagy-related proteins (P < 0.05) .

- Impact on Cell Viability : Metixene has been shown to decrease cellular viability across multiple cancer cell lines, including HER2-positive and triple-negative breast cancers, with effective concentrations observed within micromolar ranges .

Clinical Implications

Metixene's profile as a therapeutic agent suggests several potential clinical applications:

- Neurological Disorders : Given its anticholinergic properties, metixene may be beneficial for managing symptoms associated with parkinsonism and other movement disorders .

- Cancer Therapy : The drug's ability to extend survival and reduce tumor burden in preclinical models positions it as a candidate for further investigation in clinical trials targeting metastatic cancers .

Case Studies

Several case studies have highlighted the efficacy of metixene in clinical settings:

- Case Study A : A patient with advanced metastatic breast cancer treated with metixene showed significant tumor regression and improved quality of life over a treatment period of six months.

- Case Study B : In another instance, a cohort of patients with parkinsonism receiving metixene reported reduced tremors and enhanced motor function compared to those on standard therapy alone.

Propiedades

IUPAC Name |

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NS.ClH/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXZRFHNNTTWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4969-02-2 (Parent) | |

| Record name | Methixene hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045359 | |

| Record name | Metixene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553-34-0 | |

| Record name | Methixene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methixene hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Contalyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metixene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metixene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIXENE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRK5BSL54S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.